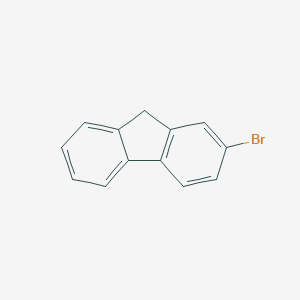
2-Bromofluorene
Cat. No. B047209
Key on ui cas rn:
1133-80-8
M. Wt: 245.11 g/mol
InChI Key: FXSCJZNMWILAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07425654B2
Procedure details


Charged were 2-bromofluorene 25.0 g, iodine 11.5 g, orthoperiodic acid 4.88 g, acetic acid 150 ml, conc. sulfuric acid 3 ml and water 10 ml, and the mixture was heated at 60° C. for 30 minutes while stirring. Further, the temperature was elevated up to 90° C., and the mixture was heated for 3 hours while stirring. The reaction solution was left cooling down to room temperature and poured into 500 ml of water. The precipitate formed was filtered and washed with ethanol and water. The solid matter thus obtained was recrystallized from ethanol to obtain 26.5 g of yellow crystal of 2-bromo-7-iodofluorene.






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.II.[I:17](O)(O)(O)(O)(O)=O.S(=O)(=O)(O)O>O.C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([I:17])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2CC3=CC=CC=C3C2C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
|
Name
|
|
|
Quantity
|
4.88 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(O)(O)(O)(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was elevated up to 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction solution was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid matter thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 333.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

